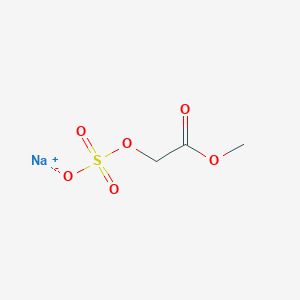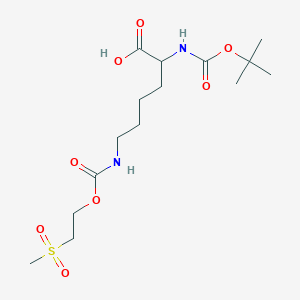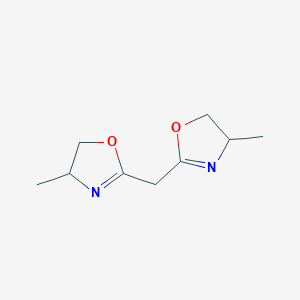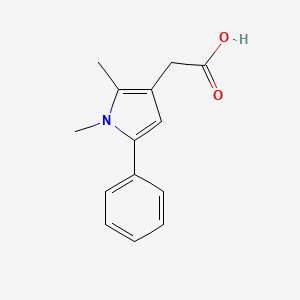
1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is a heterocyclic organic compound that features a pyrrole ring substituted with acetic acid, two methyl groups, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired pyrrole derivative in moderate yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and advanced catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the pyrrole ring, allowing for reactions with halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The additional functional groups in this compound allow for a wider range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
42780-41-6 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-(1,2-dimethyl-5-phenylpyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C14H15NO2/c1-10-12(9-14(16)17)8-13(15(10)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YWPRKCLPTAUMNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

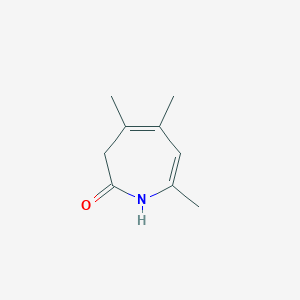
![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
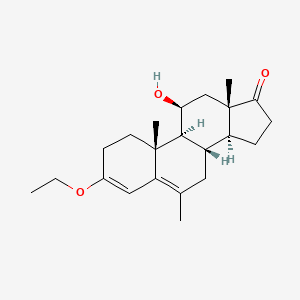
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
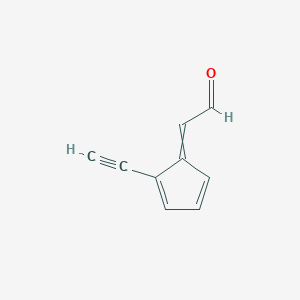
![3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
